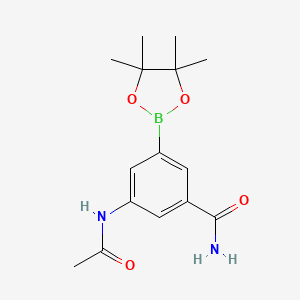phenyl]cyclopent-1-en-1-yl})methanone](/img/structure/B14788590.png)
[4-(Benzyloxy)phenyl]({2-[2,5-bis(benzyloxy)phenyl]cyclopent-1-en-1-yl})methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone is a complex organic compound characterized by its unique structure, which includes benzyloxy groups and a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzyloxy groups: This can be achieved through the reaction of phenol derivatives with benzyl chloride in the presence of a base such as sodium hydroxide.
Cyclopentene ring formation: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or similar cycloaddition reactions.
Final coupling: The final step involves coupling the benzyloxy phenyl groups with the cyclopentene ring structure, often using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to simplify the structure or remove specific functional groups.
Substitution: This allows for the replacement of certain groups within the molecule with others, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or carboxylic acids, while reduction could produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(Benzyloxy)phenylphenyl]cyclopent-1-en-1-yl})methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to alterations in cellular pathways and biological processes. The exact pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: Similar in having benzyloxy groups but differs in overall structure and applications.
Fenofibrate related compound B: Shares some structural features but is primarily used in different contexts, such as pharmaceuticals.
Propiedades
Fórmula molecular |
C39H34O4 |
|---|---|
Peso molecular |
566.7 g/mol |
Nombre IUPAC |
[2-[2,5-bis(phenylmethoxy)phenyl]cyclopenten-1-yl]-(4-phenylmethoxyphenyl)methanone |
InChI |
InChI=1S/C39H34O4/c40-39(32-19-21-33(22-20-32)41-26-29-11-4-1-5-12-29)36-18-10-17-35(36)37-25-34(42-27-30-13-6-2-7-14-30)23-24-38(37)43-28-31-15-8-3-9-16-31/h1-9,11-16,19-25H,10,17-18,26-28H2 |
Clave InChI |
WCAVQPBEMJAKPX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=C(C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=C(C=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-yl]acetonitrile](/img/structure/B14788507.png)
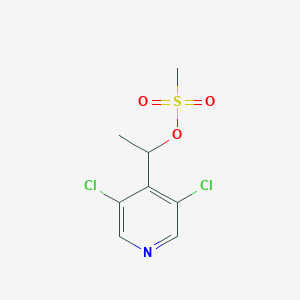

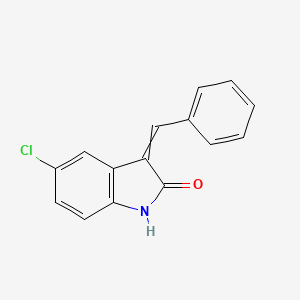
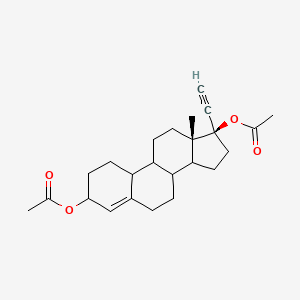
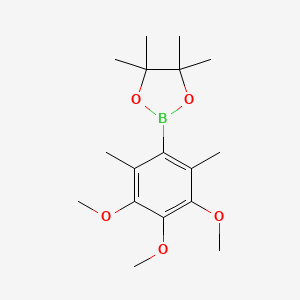
![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14788538.png)
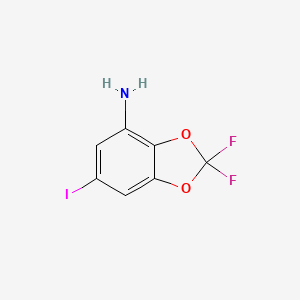

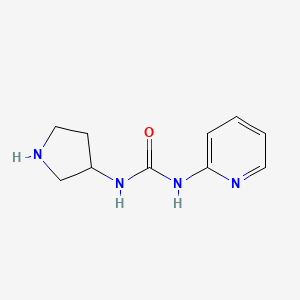
![1,3-Dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14788563.png)
![2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-6,9-dihydro-1H-purin-6-one](/img/structure/B14788570.png)
![2-[2-(Diphenylphosphino)phenyl]-4,5-dihydrooxazole](/img/structure/B14788577.png)
